molecular formula C23H23ClN6 B14968382 N-(4-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14968382
M. Wt: 418.9 g/mol
InChI Key: JBLGTALPBBUBKR-UHFFFAOYSA-N
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Description

The compound N-(4-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its kinase inhibitory and antimicrobial properties. Pyrazolo[3,4-d]pyrimidines are often explored for their modularity, enabling substituent variations at positions 1, 4, and 6 to optimize activity and physicochemical properties .

Properties

Molecular Formula

C23H23ClN6

Molecular Weight

418.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H23ClN6/c1-16-6-5-13-29(15-16)23-27-21(26-18-11-9-17(24)10-12-18)20-14-25-30(22(20)28-23)19-7-3-2-4-8-19/h2-4,7-12,14,16H,5-6,13,15H2,1H3,(H,26,27,28)

InChI Key

JBLGTALPBBUBKR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 3-methylpiperidin-1-yl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial methods often emphasize efficiency, scalability, and the minimization of waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

N-(4-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interactions with biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations :

  • The 3-methylpiperidin-1-yl group in the target compound likely enhances lipophilicity and target binding compared to smaller substituents (e.g., methylsulfonyl or methoxyethyl) .

Insights :

  • The 3-methylpiperidin-1-yl group may improve bacterial membrane penetration compared to sulfonyl or alkoxy groups, but direct data are lacking.
  • Suboptimal MIC values (16–32 µg/mL) in analogs suggest the need for further optimization of substituents .

Physicochemical Properties

Melting points, solubility, and stability vary with substituents:

Compound Melting Point Solubility Molecular Formula Reference
Target Compound Not reported Likely low (lipophilic) C₂₃H₂₂ClN₅
Compound 11 225–227°C Moderate in DMSO C₂₀H₁₆ClN₅O₂S
Compound 6 196–199°C Low (hydrophobic) C₂₃H₂₂ClN₅O
Compound in 104–107°C High (polar substituents) C₁₃H₁₄N₄

Trends :

  • Bulky substituents (e.g., 3-methylpiperidinyl) correlate with higher melting points and lower solubility .
  • Polar groups (e.g., methoxyethyl in ) improve aqueous solubility but may reduce bioavailability .

Biological Activity

N-(4-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight418.93 g/mol
Molecular FormulaC23H23ClN6
LogP6.5582
Polar Surface Area45.168 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The biological activity of this compound primarily revolves around its interaction with various kinases, particularly the c-jun N-terminal kinase 3 (JNK3). Inhibition of JNK3 has been associated with neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases. Studies indicate that compounds similar to this compound exhibit selective inhibition of JNK3 over other kinases, which is crucial for minimizing side effects associated with broader kinase inhibition .

Pharmacological Activity

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines show promising antibacterial and anticancer activities. The specific compound has been evaluated for its efficacy in various biological assays:

  • Anticancer Activity : In vitro studies have shown that the compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Antibacterial Activity : The compound has also demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the pyrazolo[3,4-d]pyrimidine scaffold for enhancing biological activity. For instance:

  • The presence of the chlorophenyl group is critical for binding affinity to target proteins.
  • The methylpiperidine moiety contributes to improved solubility and bioavailability.

These modifications have been systematically explored to optimize the pharmacological profile of similar compounds .

Case Studies and Research Findings

Several case studies illustrate the biological activity of this compound:

  • Neuroprotection : A study focused on neuroprotective effects demonstrated that the compound could significantly reduce oxidative stress in neuronal cells exposed to neurotoxic agents .
  • Cancer Treatment : In a series of experiments involving human cancer cell lines, the compound was shown to inhibit tumor growth effectively, leading researchers to propose it as a potential chemotherapeutic agent .

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